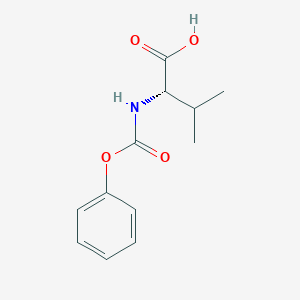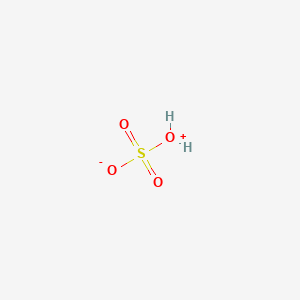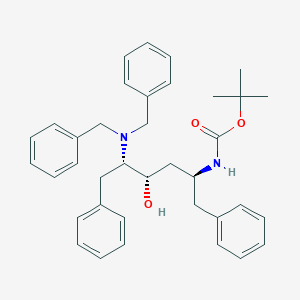![molecular formula C23H32N2O5 B020288 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester CAS No. 129048-22-2](/img/structure/B20288.png)
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including enantioselective synthesis processes and the use of iodolactamization as a key step for creating potent CCR2 antagonists. For example, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for a series of CCR2 antagonists, employs iodolactamization to achieve the highly functionalized target molecule (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of similar cyclic amino acid esters has been elucidated through spectroscopic means and confirmed by X-ray diffraction analysis. For instance, the structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, showcasing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including nucleophilic addition to N-acyliminium intermediates, to synthesize octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives. This highlights the compound's reactivity and versatility in forming heterocyclic rings (Won-Jun et al., 1994).
Physical Properties Analysis
The physical properties, such as crystal structure and space group, have been detailed for related compounds, providing insight into the compound's solid-state characteristics. The analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, for example, offers valuable information on its crystalline form and intermolecular hydrogen bonds (Naveen et al., 2007).
Chemical Properties Analysis
Studies on the chemical properties of related compounds include investigations into their reactivity with singlet oxygen, leading to the formation of pyrrole derivatives that serve as precursors to various pharmacologically important molecules. This demonstrates the compound's potential in synthetic organic chemistry and drug development (Wasserman et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Mahmoud et al. (2005) investigated the synthesis process of active esters, including compounds similar to the one , highlighting the importance of solvent choice and the impact on yield. The study also provided insights into the structural characteristics of these compounds through X-ray crystallography (Mahmoud et al., 2005).
- Garcia et al. (2006) focused on the synthesis of L-DOPA derivatives, including similar compounds, demonstrating the potential for creating complex organic structures, which could be relevant in pharmaceutical applications (Garcia et al., 2006).
Utility in Peptide Mimetics and Drug Discovery :
- Campbell et al. (2009) described the enantioselective synthesis of a compound structurally related to the query, emphasizing its significance as an intermediate in developing CCR2 antagonists, which are relevant in therapeutic applications (Campbell et al., 2009).
- Mandal et al. (2005) discussed the synthesis of azabicycloalkane amino acids, demonstrating the utility of similar compounds in peptide-based drug discovery, particularly as rigid dipeptide mimetics (Mandal et al., 2005).
Role in Organic Synthesis and Chemical Reactions :
- Crane et al. (2011) utilized a Hofmann rearrangement method to synthesize a compound closely related to the query. This study highlights the chemical versatility and potential applications in organic synthesis (Crane et al., 2011).
- Linder et al. (2003) explored the synthesis of (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, indicating the practical applications of such compounds in preparing diazo ketones and other key intermediates in organic chemistry (Linder et al., 2003).
Propriétés
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28)/t15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKLFKSFUPVLA-WNHJNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561182 | |
| Record name | Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester | |
CAS RN |
129048-22-2 | |
| Record name | Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



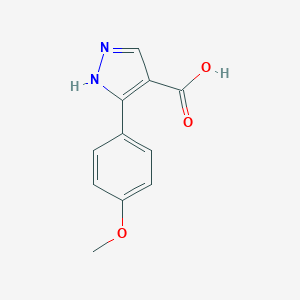
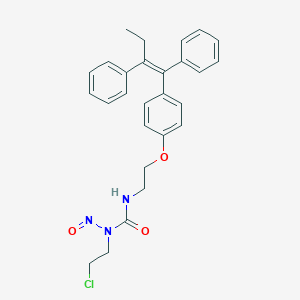

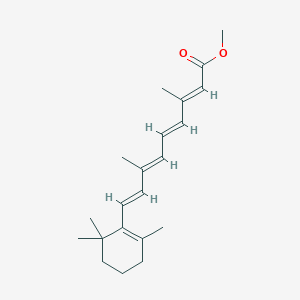
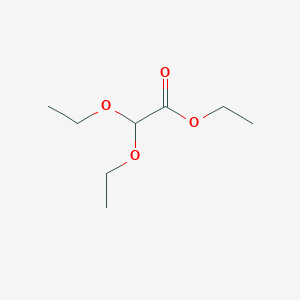
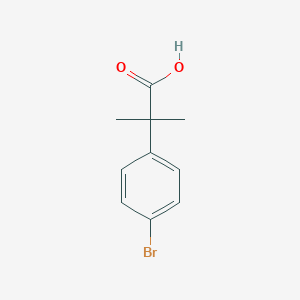
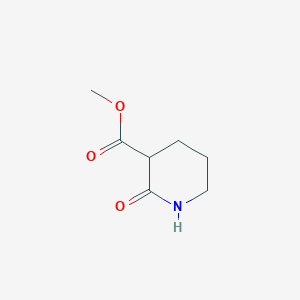
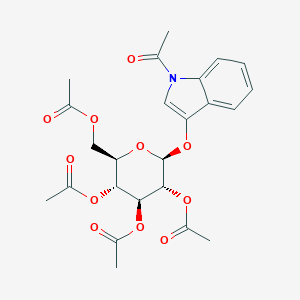
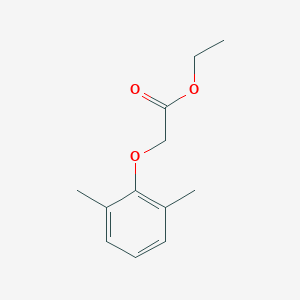
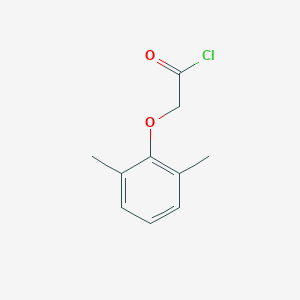
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
